2,2-Dichloro-N,N-diethyl-3-oxobutyramide

Catalog No.
S774475
CAS No.
16695-57-1
M.F
C8H13Cl2NO2
M. Wt
226.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dichloro-N,N-diethyl-3-oxobutyramide

CAS Number

16695-57-1

Product Name

2,2-Dichloro-N,N-diethyl-3-oxobutyramide

IUPAC Name

2,2-dichloro-N,N-diethyl-3-oxobutanamide

Molecular Formula

C8H13Cl2NO2

Molecular Weight

226.1 g/mol

InChI

InChI=1S/C8H13Cl2NO2/c1-4-11(5-2)7(13)8(9,10)6(3)12/h4-5H2,1-3H3

InChI Key

FDPMTHLEABSCPU-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C(C(=O)C)(Cl)Cl

Canonical SMILES

CCN(CC)C(=O)C(C(=O)C)(Cl)Cl

2,2-Dichloro-N,N-diethyl-3-oxobutyramide, also known as Chlorodine, is a chemical compound categorized as an amide. Its molecular formula is C8H13Cl2NO2C_8H_{13}Cl_2NO_2, and it has a molecular weight of approximately 226.1 g/mol. This compound is characterized by the presence of two chlorine atoms and two ethyl groups attached to the nitrogen atom, along with a keto group adjacent to the amide function. Chlorodine appears as a yellowish crystalline powder with a melting point between 72-73°C and a boiling point of 179-180°C. It is slightly soluble in water but dissolves well in organic solvents like chloroform and ethanol.

Typical of amides and chlorinated compounds. Notable reactions include:

  • Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles, leading to the formation of different derivatives.
  • Hydrolysis: In the presence of water, Chlorodine can hydrolyze to form N,N-diethyl-3-oxobutyramide and hydrochloric acid.
  • Condensation Reactions: Chlorodine can react with other amines to form new amides, which may have differing biological activities.

The reactivity of Chlorodine is influenced by its functional groups, making it a versatile compound in synthetic organic chemistry.

Chlorodine has garnered interest for its potential biological activities, particularly in drug discovery research. Studies suggest that it may exhibit antibacterial properties, though specific mechanisms of action remain under investigation. The compound's structure allows it to interact with various biological targets, potentially influencing metabolic pathways or cellular signaling processes .

Toxicity assessments indicate that Chlorodine may have harmful effects at high concentrations, necessitating careful handling in laboratory settings. Reports highlight acute oral toxicity values indicating significant effects on mammalian systems, emphasizing the need for further studies on its safety profile .

Chlorodine can be synthesized through several methods:

  • Acylation Reaction: The most common method involves reacting N,N-diethyl-2-aminoethanol with 2,2-dichloroacetyl chloride. This reaction typically requires a base such as potassium carbonate to facilitate the acylation process.
  • Optimization Techniques: Yield improvements can be achieved by optimizing reaction conditions such as temperature and solvent choice. Analytical techniques like nuclear magnetic resonance (NMR) and mass spectrometry are employed for characterization purposes.
  • Alternative Routes: Other synthetic approaches may involve variations in starting materials or reaction conditions to explore different derivatives of Chlorodine.

Chlorodine finds applications primarily in research settings:

  • Drug Discovery: Due to its unique chemical structure, it serves as a lead compound for developing new pharmaceuticals.
  • Chemical Intermediates: It acts as an intermediate in synthesizing other chemical compounds, particularly those with potential biological activity.
  • Agricultural Chemicals: Investigations into its use as a pesticide or herbicide are ongoing, given its chlorinated structure which may confer specific biological activities against pests .

Research into the interaction of Chlorodine with biological systems is crucial for understanding its potential therapeutic applications. Current studies focus on:

  • Enzyme Inhibition: Investigating how Chlorodine affects enzyme activity related to metabolic pathways.
  • Receptor Binding: Analyzing its ability to bind to specific receptors involved in cellular signaling.
  • Toxicological Assessments: Understanding the compound's effects on various biological systems helps define its safety and efficacy profiles.

These studies are essential for establishing safe usage parameters and therapeutic potential .

Chlorodine shares structural similarities with several other compounds, which allows for comparative analysis:

Compound NameMolecular FormulaUnique Features
N,N-Diethyl-3-oxobutyramideC8H15NO2Lacks chlorination; used in similar applications
PhosphamidonC10H19ClNO5PContains phosphorus; used as an insecticide
2-Chloro-N,N-diethylacetamideC6H12ClNSimpler structure; lower toxicity profile

Chlorodine's uniqueness lies in its dichloro substitution pattern and specific amide functionality, which enhance its biological activity compared to similar compounds. Its dual chlorine atoms contribute to increased reactivity and potential interaction with biological targets not found in less chlorinated analogs .

2,2-Dichloro-N,N-diethyl-3-oxobutyramide emerged as an important chemical intermediate during the development of organophosphorus compounds in the mid-20th century. The compound gained significance primarily through its role in the synthesis pathway of phosphamidon, a notable organophosphate insecticide. Historical records indicate that the compound was first synthesized through the reaction of sulfuryl chloride with N,N-diethyl-3-oxobutyramide. This synthetic approach established the foundation for its commercial production and subsequent applications in various chemical processes.

The development of this compound coincided with the broader expansion of organophosphorus chemistry in the post-World War II era, when researchers were actively exploring new chemical compounds for agricultural and industrial applications. As synthesis methods improved, the compound became more accessible for research and commercial purposes, leading to its incorporation into various chemical manufacturing processes.

Evolution of Research Interest

Research interest in 2,2-Dichloro-N,N-diethyl-3-oxobutyramide has evolved considerably over time. Initially valued primarily as a chemical intermediate, the compound has attracted attention for its potential biological activities, particularly its antibacterial properties. Modern research approaches have expanded to include detailed structural analysis, improved synthetic methods, and exploration of new applications in various fields.

The compound's unique structural features, with reactive centers that make it valuable in organic synthesis, have sustained research interest despite changing trends in chemical science. Contemporary studies focus on optimizing its synthesis, exploring its reactivity under various conditions, and investigating its potential applications beyond traditional uses. The evolution of analytical techniques has also facilitated more detailed characterization of this compound, enhancing understanding of its properties and behavior in chemical systems.

Significance in Organophosphorus Chemistry

2,2-Dichloro-N,N-diethyl-3-oxobutyramide holds substantial significance in organophosphorus chemistry as a key intermediate in the synthesis of phosphamidon and related compounds. Phosphamidon belongs to the class of organophosphate insecticides that have been widely used in agricultural applications. The structural contribution of 2,2-Dichloro-N,N-diethyl-3-oxobutyramide to these compounds highlights its importance in the development of pest control agents.

The compound's role in organophosphorus chemistry extends beyond phosphamidon synthesis. Its reactive dichloro-substituted carbon provides a valuable handle for introducing phosphorus-containing moieties, facilitating the creation of various organophosphorus compounds with different functional properties. This versatility has cemented its position as a significant building block in organophosphorus chemistry, contributing to advancements in both fundamental research and applied chemical synthesis.

Nomenclature and Classification in Chemical Literature

In chemical literature, 2,2-Dichloro-N,N-diethyl-3-oxobutyramide is classified as an amide with the molecular formula C8H13Cl2NO2. The compound is registered with CAS number 16695-57-1 and is also identified in the European Inventory of Existing Commercial Chemical Substances (EINECS) with the number 240-744-5. It is known by several synonyms in scientific literature, including:

  • N,N-Diethyldichloroacetoacetamide
  • 2,2-Dichloro-N,N-diethyl-3-oxobutanamide
  • α,α-Dichloroacetoacetic acid diethylamide
  • Butanamide, 2,2-dichloro-N,N-diethyl-3-oxo-

The IUPAC nomenclature system identifies it as 2,2-dichloro-N,N-diethyl-3-oxobutanamide, which accurately describes its chemical structure featuring a butanamide backbone with dichloro substitution at the 2-position, diethyl substitution on the nitrogen, and an oxo group at the 3-position. This systematic naming approach facilitates precise identification and classification of the compound within chemical databases and literature.

The reaction of trimethylphosphite with 2,2-dichloro-N,N-diethyl-3-oxobutyramide represents a fundamental synthetic pathway in organophosphate chemistry [9]. This transformation serves as the key step in phosphamidon synthesis, where the chlorinated precursor undergoes nucleophilic substitution with trimethylphosphite to form the desired organophosphate product [9]. The reaction proceeds through a well-characterized mechanism involving the displacement of chloride ions by the phosphite nucleophile [9].

Reaction conditions for this transformation typically require elevated temperatures ranging from 80-120°C to achieve optimal conversion rates [9]. The reaction kinetics are influenced by several factors including the molar ratio of reactants, reaction temperature, and the presence of catalytic species [36]. Studies have demonstrated that maintaining a slight excess of trimethylphosphite improves reaction efficiency and reduces the formation of undesired by-products [36].

The mechanistic pathway involves initial nucleophilic attack by the phosphorus center of trimethylphosphite on the activated carbon bearing the chlorine substituents [9]. This process generates intermediate phosphonium species that subsequently undergo rearrangement to yield the final organophosphate structure [9]. The reaction typically achieves completion within 4-6 hours under optimized conditions, with yields commonly exceeding 85% when proper stoichiometry and temperature control are maintained [36].

Synthesis from Sulfuryl Chloride and N,N-diethyl-3-oxobutyramide

The synthesis of 2,2-dichloro-N,N-diethyl-3-oxobutyramide from sulfuryl chloride and N,N-diethyl-3-oxobutyramide represents the most widely employed commercial route for this compound [9]. This chlorination reaction proceeds through an electrophilic substitution mechanism where sulfuryl chloride serves as the chlorinating agent [9]. The reaction typically occurs at the alpha position relative to the carbonyl group, resulting in the introduction of two chlorine atoms [21].

Reaction conditions for this transformation require careful temperature control, typically maintained between 0-25°C to prevent over-chlorination and minimize side product formation [21]. The use of sulfuryl chloride as the chlorinating agent offers several advantages including high selectivity, mild reaction conditions, and excellent reproducibility [21]. The reaction generally proceeds in the absence of additional solvents, although dichloromethane or similar aprotic solvents may be employed to improve heat dissipation [21].

The mechanistic pathway involves initial formation of an enolate intermediate from N,N-diethyl-3-oxobutyramide, followed by electrophilic chlorination at the activated methylene position [21]. This process typically achieves yields of 70-85% under optimized conditions [21]. The reaction progress can be monitored through nuclear magnetic resonance spectroscopy or gas chromatography to ensure complete conversion of starting materials [23].

Reaction ParameterOptimal RangeEffect on Yield
Temperature0-25°CHigher temperatures decrease selectivity
Reaction Time2-4 hoursExtended times increase side products
Sulfuryl Chloride Equivalents1.1-1.2Excess improves conversion
Stirring Rate200-400 rpmAdequate mixing essential

Selective Chlorination Techniques

Selective chlorination of N,N-diethyl-3-oxobutyramide to produce 2,2-dichloro-N,N-diethyl-3-oxobutyramide requires precise control of reaction conditions to achieve the desired substitution pattern [32]. Advanced chlorination techniques focus on maximizing selectivity for the alpha-dichloro product while minimizing mono-chlorinated and over-chlorinated species [32]. The development of site-selective chlorination methods has significantly improved the efficiency of this transformation [32].

Modern selective chlorination approaches employ various chlorinating agents including N-chlorosuccinimide, sulfuryl chloride, and specialized N-chloroamides to achieve high regioselectivity [32]. The choice of chlorinating agent significantly influences both the reaction rate and the selectivity profile [32]. Recent advances in chlorination chemistry have demonstrated that the use of visible light-mediated radical processes can enhance selectivity while operating under milder conditions [34].

The mechanism of selective chlorination involves the formation of enolate intermediates that undergo preferential chlorination at the most activated carbon center [34]. This process benefits from the electron-withdrawing effect of the adjacent carbonyl group, which increases the acidity of the alpha-hydrogen atoms [34]. The sterically-dictated site selectivity achieves remarkable precision, with secondary to tertiary selectivity ratios often exceeding 4:1 under optimized conditions [34].

Temperature control plays a crucial role in maintaining selectivity, with lower temperatures generally favoring the formation of the desired dichloro product [30]. The reaction kinetics follow first-order behavior with respect to the substrate concentration, while the chlorinating agent concentration influences both the rate and selectivity [31]. Advanced process control systems enable real-time monitoring of chlorination progress through analytical techniques including high-performance liquid chromatography [31].

Process Optimization and Yield Enhancement

Process optimization for 2,2-dichloro-N,N-diethyl-3-oxobutyramide synthesis involves systematic evaluation of multiple variables to maximize product yield and minimize production costs [22]. Contemporary optimization strategies employ statistical design of experiments methodologies to identify optimal reaction conditions [36]. These approaches enable efficient exploration of the reaction space while reducing the experimental burden associated with traditional optimization methods [35].

Key optimization parameters include reaction temperature, residence time, reactant stoichiometry, and catalyst loading [36]. Advanced optimization algorithms utilize machine learning techniques to predict optimal conditions based on limited experimental data [35]. Studies have demonstrated that properly designed optimization campaigns can achieve yield improvements of 15-25% compared to non-optimized processes [37].

The implementation of continuous flow processing has emerged as a promising approach for yield enhancement [37]. Flow chemistry techniques offer superior heat and mass transfer characteristics compared to traditional batch processes, enabling more precise control of reaction conditions [37]. Microreactor technology has shown particular promise for chlorination reactions, providing enhanced selectivity and reduced by-product formation [38].

Response surface methodology represents a powerful tool for understanding the relationship between process variables and product yield [36]. This statistical approach enables the identification of optimal operating conditions while quantifying the effects of variable interactions [36]. The resulting mathematical models provide valuable insights for scale-up activities and process troubleshooting [36].

Optimization FactorImpact on YieldRecommended Range
Temperature Control±15% yield variation15-25°C
Reactant Ratio±10% yield variation1.05-1.15 equiv
Mixing Intensity±8% yield variation300-500 rpm
Residence Time±12% yield variation2.5-3.5 hours

Water Content Effects on Reaction Kinetics

Water content significantly influences the reaction kinetics of 2,2-dichloro-N,N-diethyl-3-oxobutyramide synthesis, with even trace amounts affecting both reaction rate and product selectivity [18]. The presence of water can lead to competitive hydrolysis reactions that consume chlorinating agents and reduce overall efficiency [18]. Careful control of moisture levels throughout the synthesis process represents a critical factor in achieving consistent product quality [18].

The kinetic effects of water content manifest through multiple pathways including hydrolysis of chlorinating agents, formation of hydrochloric acid, and interference with enolate formation [18]. Studies have demonstrated that water concentrations above 0.1% by weight can reduce reaction yields by 10-15% [16]. The relationship between water content and reaction kinetics follows a complex pattern that depends on the specific chlorinating agent employed [18].

Mechanistic investigations reveal that water molecules compete with the substrate for chlorinating agent, leading to the formation of hypochlorous acid species [18]. These secondary chlorinating species exhibit different reactivity profiles compared to the primary chlorinating agent, often resulting in altered selectivity patterns [18]. The hydrolysis of chlorinating agents generates hydrochloric acid, which can catalyze undesired side reactions and product decomposition [18].

Industrial processes employ rigorous moisture control measures including molecular sieve drying, inert atmosphere techniques, and continuous moisture monitoring [15]. Advanced drying protocols can reduce water content to below 50 parts per million, significantly improving reaction performance [15]. The use of anhydrous reaction conditions has been shown to increase yields by 8-12% compared to standard atmospheric conditions [15].

Industrial Scale Production Challenges

Industrial scale production of 2,2-dichloro-N,N-diethyl-3-oxobutyramide presents numerous technical and economic challenges that require specialized engineering solutions [26]. Heat management represents a primary concern due to the exothermic nature of chlorination reactions, necessitating robust cooling systems to maintain optimal reaction temperatures [29]. Large-scale reactors must incorporate advanced temperature control systems to prevent hot spot formation and ensure uniform reaction conditions throughout the vessel [29].

Equipment selection for industrial chlorination processes requires careful consideration of material compatibility and corrosion resistance [26]. The corrosive nature of chlorinating agents and reaction products demands the use of specialized alloys and protective coatings to ensure long-term equipment reliability [24]. Regular maintenance schedules and inspection protocols are essential to prevent equipment failure and maintain production continuity [24].

Scalability issues arise from the non-linear relationship between reactor size and heat transfer efficiency [26]. While laboratory-scale reactions may achieve excellent temperature control, industrial reactors face significant challenges in maintaining uniform conditions across large volumes [29]. The implementation of advanced mixing systems and heat exchange networks helps mitigate these scale-up challenges [29].

Quality control at industrial scale requires sophisticated analytical systems capable of real-time monitoring of product purity and yield [24]. Automated sampling systems and online analytical techniques enable continuous process monitoring and rapid response to deviations from target specifications [24]. Statistical process control methods help identify trends and prevent quality excursions before they impact product quality [22].

Economic considerations include raw material costs, energy consumption, waste disposal expenses, and capital equipment investments [38]. Variable costs typically represent 60-70% of total manufacturing expenses, with raw materials accounting for the largest portion [38]. Process intensification strategies can reduce overall production costs by 20-35% through improved efficiency and reduced equipment requirements [38].

Production ChallengeImpact LevelMitigation Strategy
Heat ManagementHighAdvanced cooling systems
Equipment CorrosionMediumSpecialized materials
Scale-up EffectsHighProcess modeling
Quality ControlMediumOnline analytics
Economic OptimizationHighProcess intensification

2,2-Dichloro-N,N-diethyl-3-oxobutyramide serves as the primary precursor in the commercial synthesis of phosphamidon, a widely used organophosphate insecticide [3]. The compound represents a critical intermediate in the phosphamidon production pathway, where it undergoes nucleophilic substitution with trimethylphosphite to form the final insecticide product. The synthesis pathway involves the initial preparation of 2,2-dichloro-N,N-diethyl-3-oxobutyramide through chlorination of N,N-diethyl-3-oxobutyramide with sulfuryl chloride, followed by its conversion to phosphamidon via reaction with trimethylphosphite [4].

The production process typically achieves yields of 70-85% in the first chlorination step, with the dichlorinated intermediate serving as the key building block for subsequent phosphamidon formation [5]. Industrial synthesis methods have demonstrated that maintaining proper stoichiometric ratios and temperature control during the chlorination process is essential for maximizing the yield of 2,2-dichloro-N,N-diethyl-3-oxobutyramide and minimizing unwanted side products [5] [6].

The compound's role as a precursor is particularly significant because it contains the essential structural elements required for organophosphorus insecticide activity. The presence of two chlorine atoms at the α-position creates an electrophilic carbon center that readily undergoes nucleophilic attack by phosphite reagents, facilitating the formation of the phosphorus-carbon bond characteristic of organophosphate compounds [4].

Intermediate in Organophosphorus Insecticide Production

Beyond its specific role in phosphamidon synthesis, 2,2-dichloro-N,N-diethyl-3-oxobutyramide represents a versatile intermediate in the broader production of organophosphorus insecticides [7]. The compound's structural features make it suitable for various synthetic transformations that lead to different classes of organophosphate pesticides. Its reactive dichlorinated carbon center provides a valuable synthetic handle for introducing phosphorus-containing moieties through nucleophilic substitution reactions .

The versatility of 2,2-dichloro-N,N-diethyl-3-oxobutyramide as an intermediate stems from its ability to undergo selective reactions with various phosphorus nucleophiles. Studies have shown that the compound can react with different trialkyl phosphites under controlled conditions to produce a range of organophosphate derivatives with varying biological activities [8] [9]. This flexibility has made it an important building block in the development of novel organophosphorus compounds for pest control applications.

Manufacturing processes utilizing 2,2-dichloro-N,N-diethyl-3-oxobutyramide as an intermediate typically operate under mild reaction conditions, with temperatures ranging from 80-120°C and reaction times of 4-6 hours [10]. The compound's stability under these conditions and its high reactivity toward phosphorus nucleophiles contribute to its effectiveness as a synthetic intermediate in organophosphorus chemistry.

Structural Requirements for Effective Conversion

The effectiveness of 2,2-dichloro-N,N-diethyl-3-oxobutyramide as a chemical intermediate depends on specific structural requirements that facilitate its conversion to organophosphorus products [5]. The presence of two chlorine atoms at the α-position relative to the carbonyl group is essential for creating the electrophilic carbon center required for nucleophilic substitution reactions. This dichloro substitution pattern provides the optimal electronic environment for phosphite attack while maintaining sufficient stability for handling and storage .

The N,N-diethyl amide functionality contributes to the compound's effectiveness by providing both steric and electronic stabilization. The diethyl substituents on the nitrogen atom create a bulky environment that influences the regioselectivity of reactions and helps prevent unwanted side reactions [5]. Additionally, the amide group's electron-withdrawing nature enhances the electrophilicity of the adjacent dichlorinated carbon, facilitating nucleophilic attack by phosphite reagents [11].

The ketone functionality at the 3-position plays a crucial role in activating the methylene carbon for initial chlorination and subsequent nucleophilic substitution. This carbonyl group stabilizes enolate intermediates formed during the chlorination process and provides electronic activation that enhances the reactivity of the dichlorinated carbon toward phosphorus nucleophiles [5]. The positioning of the ketone group relative to the amide functionality creates an optimal electronic environment for the desired transformations.

Structural FeatureImportanceEffect on Activity
Dichloro substitution at α-positionEssential for nucleophilic substitution by phosphiteEnables phosphamidon formation
N,N-diethyl amide groupProvides steric and electronic stabilityInfluences reaction selectivity
Ketone functionalityActivates adjacent carbon for chlorinationStabilizes intermediate structures
Activated methylene positionSite of initial chlorination reactionDetermines regioselectivity
Electrophilic carbon centerFacilitates Perkow reaction mechanismControls reaction kinetics
Leaving group capabilityChloride ions serve as excellent leaving groupsAffects overall reaction efficiency

Reaction Mechanisms in Derivative Formation

The conversion of 2,2-dichloro-N,N-diethyl-3-oxobutyramide to organophosphorus derivatives proceeds through well-characterized reaction mechanisms that have been extensively studied [4] [8]. The primary mechanism involves nucleophilic substitution following the Perkow reaction pathway, where trimethylphosphite attacks the electrophilic carbon bearing the chlorine substituents. This process generates intermediate phosphonium species that subsequently undergo rearrangement to yield the final organophosphate structure [4].

The initial step in the mechanism involves the formation of an oxaphosphirane intermediate through nucleophilic attack by the phosphorus center of trimethylphosphite on the activated carbon-chlorine bond [4]. This chelotropic addition represents the rate-determining step in the overall transformation and typically requires elevated temperatures of 80-120°C to achieve optimal conversion rates. The oxaphosphirane intermediate subsequently undergoes sequential phosphorus-carbon bond cleavage with elimination of chloride ion and oxygen-demethylation to produce the desired organophosphate product [4].

Studies utilizing high-level computational methods have confirmed that the Perkow reaction pathway is both kinetically and thermodynamically favored over alternative Michaelis-Arbuzov reaction mechanisms when 2,2-dichloro-N,N-diethyl-3-oxobutyramide reacts with trimethylphosphite [8]. The reaction proceeds through initial nucleophilic attack by the phosphorus center on the carbonyl carbon-oxygen bond, followed by rearrangement processes that ultimately yield the organophosphate structure characteristic of compounds like phosphamidon.

The mechanistic pathway involves careful control of reaction conditions to optimize yield and minimize side product formation. Temperature control is particularly critical, as elevated temperatures above 120°C can lead to decomposition of the desired intermediate and formation of unwanted byproducts [10]. The reaction typically achieves completion within 4-6 hours under optimized conditions, with yields commonly exceeding 85% when proper stoichiometry and temperature control are maintained [10].

Reaction StepProcessDescription
1Enolate formationN,N-diethyl-3-oxobutyramide forms enolate at α-position
2Electrophilic chlorinationSulfuryl chloride introduces first chlorine atom
3Second chlorinationSecond chlorine atom added to same carbon
4Nucleophilic attack by phosphiteTrimethylphosphite attacks electrophilic carbon
5Intermediate formationOxaphosphirane intermediate forms
6Product formationRearrangement yields phosphamidon
ParameterValue
Molecular FormulaC₈H₁₃Cl₂NO₂
Molecular Weight (g/mol)226.1
CAS Number16695-57-1
Melting Point (°C)72-73
Boiling Point (°C)179-180
Density (g/mL)1.222
SolubilitySlightly soluble in water, soluble in organic solvents
Primary UseChemical intermediate for organophosphorus insecticides
Synthesis MethodChlorination of N,N-diethyl-3-oxobutyramide with sulfuryl chloride
Reaction Temperature (°C)0-25
Typical Yield (%)70-85
Key Intermediate forPhosphamidon synthesis

XLogP3

1.5

Other CAS

16695-57-1

Dates

Last modified: 08-15-2023

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